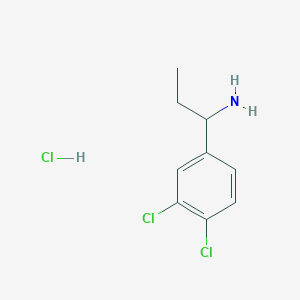
7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid” contains a trifluoromethyl group (-CF3), a benzopyran ring, and a carboxylic acid group (-COOH). The trifluoromethyl group is a functional group that has the formula -CF3 . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl groups can be introduced to molecules through various methods . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure analysis of such a compound would typically involve techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT . These techniques can provide information about the compound’s vibrational properties, electronic structure, and molecular geometry .Chemical Reactions Analysis
The trifluoromethyl group in the compound can participate in various chemical reactions. For instance, it can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and functional groups. For example, the trifluoromethyl group is known for its significant electronegativity .Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves the conversion of a commercially available starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4,5-trifluorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "methanol", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2,4,5-trifluorobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-(2,4,5-trifluorophenyl)-3-oxobutanoate.", "Step 2: Hydrolysis of ethyl 2-(2,4,5-trifluorophenyl)-3-oxobutanoate with sulfuric acid and sodium hydroxide to form 2-(2,4,5-trifluorophenyl)-3-hydroxybutanoic acid.", "Step 3: Oxidation of 2-(2,4,5-trifluorophenyl)-3-hydroxybutanoic acid with hydrogen peroxide and acetic acid to form 7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.", "Step 4: Purification of the product by washing with sodium bicarbonate, drying with magnesium sulfate, and recrystallization from a mixture of methanol and diethyl ether.", "Step 5: Characterization of the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
Número CAS |
1956332-20-9 |
Fórmula molecular |
C11H9F3O3 |
Peso molecular |
246.2 |
Pureza |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



